molecular formula C23H21N3O3 B12005210 2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide CAS No. 764696-45-9

2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide

Cat. No.: B12005210
CAS No.: 764696-45-9
M. Wt: 387.4 g/mol
InChI Key: KRWGJEXDLRJMNG-BUVRLJJBSA-N
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Description

2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide: is a complex organic compound with a fascinating structure. Let’s break it down:

  • The benzyloxy group (C₆H₅CH₂O-) is attached to the benzylidene moiety.
  • The hydrazino group (NHNH-) contributes to the compound’s reactivity.
  • The 3-methylphenyl group (C₆H₄(CH₃)) adds steric bulk.
  • The 2-oxoacetamide fragment (CH₃C(O)NH-) provides a carbonyl group.

Preparation Methods

Synthetic Routes: The synthetic routes for this compound are not widely documented, but one approach involves the coupling of a hydrazine derivative with a benzaldehyde or its derivative. The benzyloxy group can be introduced through a nucleophilic substitution reaction.

Reaction Conditions:

    Hydrazine Coupling: The reaction typically occurs under mild conditions, using a hydrazine reagent and an appropriate aldehyde or ketone.

    Benzyloxy Group Introduction: Nucleophilic substitution with benzyl chloride or benzylic alcohols.

Industrial Production Methods: Industrial-scale production methods are not well-established due to the compound’s complexity and limited demand.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound may undergo oxidation at the benzylic position.

    Reduction: Reduction of the carbonyl group could yield a corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group.

Common Reagents and Conditions:

    Hydrazine: Used for coupling reactions.

    Benzyl Chloride: Introduces the benzyloxy group.

    Hydrogenation Catalysts: For reduction reactions.

Major Products:

    Hydrazine Coupling: Formation of the target compound.

    Reduction: Corresponding alcohol.

    Substitution: Various derivatives.

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigated for potential therapeutic properties.

    Chemical Biology: Used as a probe in biological studies.

    Organic Synthesis: As a building block for more complex molecules.

Mechanism of Action

The exact mechanism remains elusive, but it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While direct analogs are scarce, we can compare it to related hydrazine-containing compounds, emphasizing its unique structural features.

Properties

CAS No.

764696-45-9

Molecular Formula

C23H21N3O3

Molecular Weight

387.4 g/mol

IUPAC Name

N-(3-methylphenyl)-N'-[(E)-(3-phenylmethoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C23H21N3O3/c1-17-7-5-11-20(13-17)25-22(27)23(28)26-24-15-19-10-6-12-21(14-19)29-16-18-8-3-2-4-9-18/h2-15H,16H2,1H3,(H,25,27)(H,26,28)/b24-15+

InChI Key

KRWGJEXDLRJMNG-BUVRLJJBSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)OCC3=CC=CC=C3

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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